
1-(4-Fluorophenyl)pyrrolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)pyrrolidin-3-one is a chemical compound with the empirical formula C10H10FNO . It has a molecular weight of 179.19 . The compound is solid in form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 1-(4-Fluorophenyl)pyrrolidin-3-one, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 1-(4-Fluorophenyl)pyrrolidin-3-one can be represented by the SMILES string O=C1CN(CC1)C2=CC=C(F)C=C2 . The InChI key for this compound is AJNISUOPOAVWCL-UHFFFAOYSA-N .Chemical Reactions Analysis
The pyrrolidine ring in 1-(4-Fluorophenyl)pyrrolidin-3-one is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
1-(4-Fluorophenyl)pyrrolidin-3-one is a solid compound . Its molecular weight is 179.19 , and its empirical formula is C10H10FNO .Scientific Research Applications
Synthetic Methodology and Crystal Structure Analysis
1-(4-Fluorophenyl)pyrrolidin-3-one serves as a precursor for the synthesis of complex organic compounds, demonstrating the versatility of this compound in organic synthesis. For instance, a study reported the synthesis, characterization, and crystal structure of a compound derived from 1-(4-fluorophenyl)pyrrolidin-3-one, highlighting its planarity and the interactions stabilizing its crystal structure, such as π-π interactions and various hydrogen bonds, which contribute to the assembly of molecules into chains (Sharma et al., 2013). This research underscores the importance of 1-(4-fluorophenyl)pyrrolidin-3-one derivatives in structural chemistry and their potential applications in material sciences.
Pharmacological Research
Although excluding direct information on drug use, dosage, and side effects, the structural characteristics of 1-(4-Fluorophenyl)pyrrolidin-3-one and its derivatives are crucial in pharmacological research. Compounds synthesized from 1-(4-Fluorophenyl)pyrrolidin-3-one are explored for their potential as inhibitors or activators of various biological targets. Research into these derivatives provides insight into their binding efficiency, mechanism of action, and potential therapeutic applications, contributing to the development of novel drugs.
Materials Science and Sensor Development
Derivatives of 1-(4-Fluorophenyl)pyrrolidin-3-one find applications in materials science, particularly in the development of sensors. For example, a study on a pyrrolidine constrained bipyridyl-dansyl click fluoroionophore, synthesized through click chemistry involving a derivative of 1-(4-Fluorophenyl)pyrrolidin-3-one, demonstrates its utility as a selective ratiometric and colorimetric chemosensor for aluminum ions. This highlights the role of 1-(4-Fluorophenyl)pyrrolidin-3-one in the design and synthesis of chemosensors with specific applications in environmental monitoring and diagnostics (Maity & Govindaraju, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)pyrrolidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNISUOPOAVWCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630076 |
Source


|
| Record name | 1-(4-Fluorophenyl)pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)pyrrolidin-3-one | |
CAS RN |
536742-69-5 |
Source


|
| Record name | 1-(4-Fluorophenyl)pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

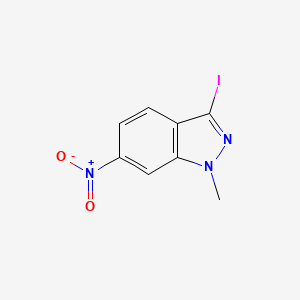
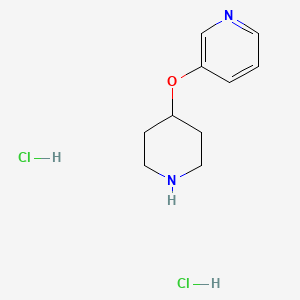
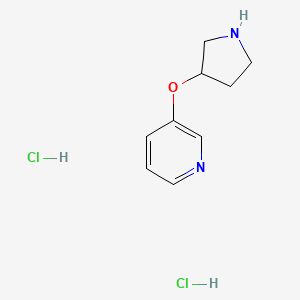
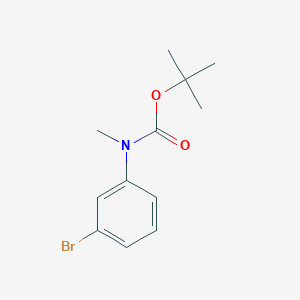
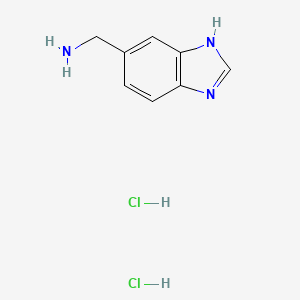
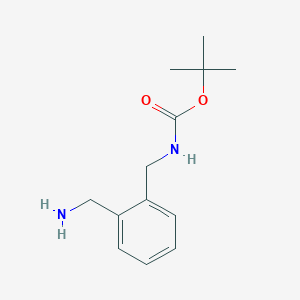
![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)
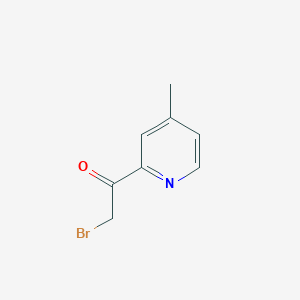


![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)


